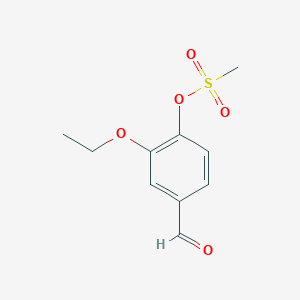![molecular formula C21H37NO3Si B8528037 ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate](/img/structure/B8528037.png)
ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate is a complex organic compound with a molecular formula of C21H37NO3Si It is characterized by the presence of an ethyl ester group, an amino group, and a triisopropylsilyloxy group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-(4-((triisopropylsilyloxy)methyl)phenyl)propanoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The key steps include:
Formation of the phenyl ring intermediate:
Amino group introduction: The amino group is introduced via an amination reaction, often using reagents such as ammonia or amines.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-amino-2-(4-((triisopropylsilyloxy)methyl)phenyl)propanoate may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing catalysts and controlled reaction conditions to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under specific conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
科学研究应用
ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which ethyl 3-amino-2-(4-((triisopropylsilyloxy)methyl)phenyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino group and the ester functionality play crucial roles in its reactivity and interactions with other molecules. The triisopropylsilyloxy group provides steric hindrance, influencing the compound’s overall reactivity and stability.
相似化合物的比较
ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-2-(4-hydroxyphenyl)propanoate: Lacks the triisopropylsilyloxy group, resulting in different reactivity and applications.
Methyl 3-amino-2-(4-((triisopropylsilyloxy)methyl)phenyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its chemical properties and uses.
The uniqueness of ethyl 3-amino-2-(4-((triisopropylsilyloxy)methyl)phenyl)propanoate lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
属性
分子式 |
C21H37NO3Si |
|---|---|
分子量 |
379.6 g/mol |
IUPAC 名称 |
ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate |
InChI |
InChI=1S/C21H37NO3Si/c1-8-24-21(23)20(13-22)19-11-9-18(10-12-19)14-25-26(15(2)3,16(4)5)17(6)7/h9-12,15-17,20H,8,13-14,22H2,1-7H3 |
InChI 键 |
YGTMUGSODQHYHL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CN)C1=CC=C(C=C1)CO[Si](C(C)C)(C(C)C)C(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
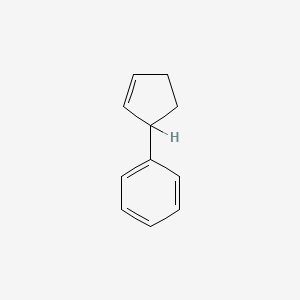
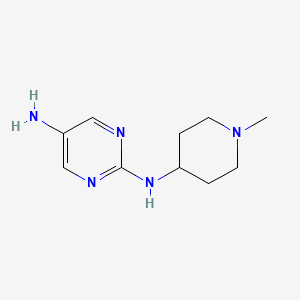
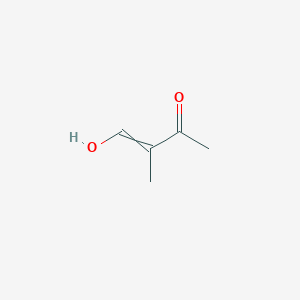
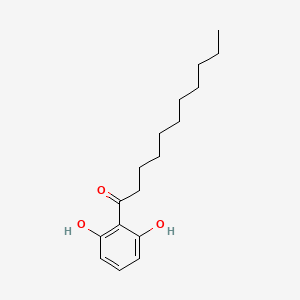
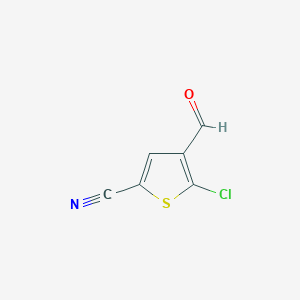
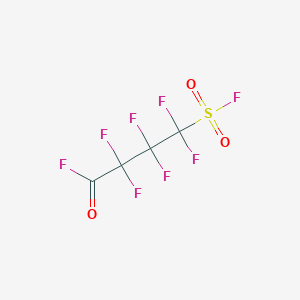
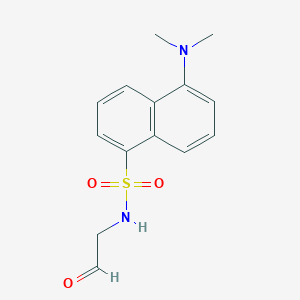
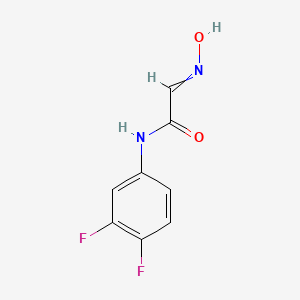
![2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8528024.png)
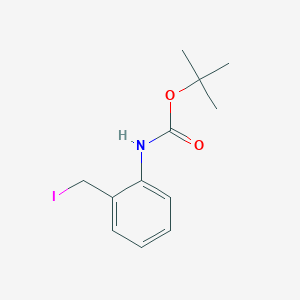
![Ethyl [(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B8528031.png)
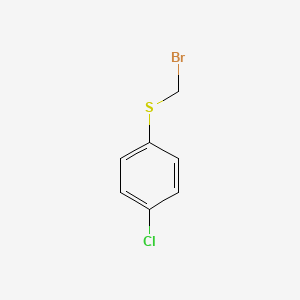
methanone](/img/structure/B8528042.png)
